molecular formula C5H6IN3 B1463097 2,5-Diamino-3-iodopyridine CAS No. 1125410-09-4

2,5-Diamino-3-iodopyridine

Cat. No.: B1463097
CAS No.: 1125410-09-4
M. Wt: 235.03 g/mol
InChI Key: SECWUDQFVZPDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diamino-3-iodopyridine is a useful research compound. Its molecular formula is C5H6IN3 and its molecular weight is 235.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Diamino-3-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diamino-3-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodopyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECWUDQFVZPDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311798
Record name 3-Iodo-2,5-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125410-09-4
Record name 3-Iodo-2,5-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125410-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2,5-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Notes and Protocols: Strategic Functionalization of 2,5-Diamino-3-iodopyridine via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of palladium-catalyzed cross-coupling reactions for the functionalization of 2,5-Diamino-3-iodopyridine. This versatile building block is a key intermediate in the synthesis of a wide array of biologically active molecules. We delve into the mechanistic underpinnings and provide field-tested, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices, from catalyst and ligand selection to base and solvent systems, is explained to empower researchers to optimize these transformations for their specific molecular targets.

Introduction: The Strategic Value of the 2,5-Diamino-3-iodopyridine Scaffold

The diaminopyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. 2,5-Diamino-3-iodopyridine, in particular, serves as a highly valuable and versatile starting material for constructing complex molecular architectures.[1] Its three distinct functional handles—two amino groups at positions 2 and 5, and an iodine atom at position 3—allow for sequential and regioselective modifications.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[2][3] By leveraging the reactivity of the C-I bond, researchers can introduce a vast array of aryl, heteroaryl, alkynyl, and amino moieties, rapidly generating libraries of novel compounds for biological screening.

However, the presence of two nucleophilic and potentially coordinating amino groups on the pyridine ring presents unique challenges. These groups can interact with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. Therefore, a carefully optimized and well-understood protocol is paramount for achieving high-yielding and clean transformations. This guide provides the necessary expertise to navigate these challenges effectively.

cluster_start Starting Scaffold cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Functionalized Products Start 2,5-Diamino-3-iodopyridine Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki R-B(OH)₂ Pd Catalyst, Base Sonogashira Sonogashira (C-C Bond) Start->Sonogashira R-C≡CH Pd/Cu Catalyst, Base Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald R₂NH Pd Catalyst, Base Aryl Aryl/Heteroaryl Substituted Suzuki->Aryl Alkynyl Alkynyl Substituted Sonogashira->Alkynyl Amino Amino Substituted Buchwald->Amino

Caption: Diversification of the 2,5-Diamino-3-iodopyridine scaffold.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[4] This reaction is particularly effective for introducing aryl and heteroaryl moieties at the 3-position of our scaffold.

Mechanistic Rationale

The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the diaminopyridine, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

The choice of ligand is critical for stabilizing the Pd(0) species and facilitating the reductive elimination step. The base is essential for activating the boronic acid, forming a more nucleophilic "ate" complex, which accelerates transmetalation.[6]

Suzuki_Cycle pd0 L₂Pd(0) oxidative_add Oxidative Addition pd_complex L₂Pd(II)(Ar)I oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_complex L₂Pd(II)(Ar)R transmetal->pd_r_complex reductive_elim Reductive Elimination pd_r_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R reductive_elim->product reagents1 Ar-I (2,5-Diamino-3-iodopyridine) reagents1->oxidative_add reagents2 R-B(OH)₂ + Base reagents2->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 3-Aryl-2,5-diaminopyridine

This protocol provides a general method that can be adapted for various aryl and heteroaryl boronic acids.

Materials:

  • 2,5-Diamino-3-iodopyridine

  • Arylboronic acid (1.2 equivalents)

  • PdCl₂(dppf) (0.03 equivalents) or Pd(PPh₃)₄ (0.05 equivalents)[7]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2,5-Diamino-3-iodopyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture (dioxane/water). The reaction mixture should be a suspension.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-aryl-2,5-diaminopyridine.

Data Summary: Suzuki-Miyaura Coupling Conditions
CatalystLigandBaseSolventTemp (°C)Time (h)Typical YieldReference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O9012Good[7]
PdCl₂(dppf)dppfK₂CO₃DME802High[7]
Pd(OAc)₂SPhosK₃PO₄Toluene10016High[7]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl or vinyl halides, creating a C(sp²)-C(sp) bond.[8] This reaction is invaluable for installing a rigid alkynyl linker, a common motif in kinase inhibitors and other targeted therapeutics.

Mechanistic Rationale

The Sonogashira reaction typically employs a dual catalytic system.[9]

  • Palladium Cycle: Similar to the Suzuki reaction, it involves oxidative addition of the aryl iodide to Pd(0) followed by reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex. The amine base neutralizes the HX produced and helps regenerate the catalyst.

The synergy between palladium and copper allows the reaction to proceed under mild conditions.[10][11]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 L₂Pd(0) pd_complex L₂Pd(II)(Ar)I pd0->pd_complex Oxidative Addition (Ar-I) pd_alkyne L₂Pd(II)(Ar)(C≡CR) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_halide CuI cu_acetylide Cu-C≡CR cu_halide->cu_acetylide H-C≡CR, Base cu_acetylide->pd_complex Transfers R-C≡C cu_acetylide->cu_halide Transmetalation to Pd

Caption: The dual catalytic cycles of the Sonogashira reaction.

Protocol: Synthesis of 3-Alkynyl-2,5-diaminopyridine

Materials:

  • 2,5-Diamino-3-iodopyridine

  • Terminal Alkyne (1.2-1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.02 equivalents) or Pd(CF₃COO)₂/PPh₃[10]

  • Copper(I) Iodide (CuI) (0.04 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)

  • DMF (optional, as solvent)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: In a Schlenk flask, dissolve 2,5-Diamino-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) in degassed DMF and/or Et₃N.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 15 minutes.

  • Reagent Addition: Add the terminal alkyne (1.2 eq) via syringe. If the alkyne is a gas, it can be bubbled through the solution.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-6 hours).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane or ethyl acetate and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Summary: Sonogashira Coupling Conditions
CatalystCo-CatalystLigandBaseSolventTemp (°C)Time (h)Typical YieldReference
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NEt₃NRT4High[7]
Pd(CF₃COO)₂CuIPPh₃Et₃NDMF100372-96%[10][11]
Pd(PhCN)₂Cl₂-P(t-Bu)₃Cs₂CO₃DioxaneRT12Good[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an aryl halide with an amine.[12] While highly powerful, its application to 2,5-Diamino-3-iodopyridine requires careful consideration to achieve selective C-N coupling at the 3-position without undesired reactions at the existing amino groups. This is often achieved through catalyst and ligand control.

Mechanistic Rationale and Ligand Choice

The catalytic cycle is similar to other cross-couplings but is highly dependent on the ligand.

  • Oxidative Addition: Pd(0) adds to the C-I bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates it to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple to form the C-N bond and regenerate Pd(0).

The reductive elimination step is often rate-limiting. Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are essential.[13] They accelerate this final step, prevent β-hydride elimination, and stabilize the monomeric Pd(0) species, increasing overall catalytic activity.[7] The use of a strong, non-nucleophilic base like LiHMDS or NaOt-Bu is critical for forming the palladium-amido intermediate.[13]

Buchwald_Cycle pd0 L-Pd(0) oxidative_add Oxidative Addition pd_complex L-Pd(II)(Ar)I oxidative_add->pd_complex amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord pd_amido_complex L-Pd(II)(Ar)(NR₂) amine_coord->pd_amido_complex reductive_elim Reductive Elimination pd_amido_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elim->product reagents1 Ar-I (2,5-Diamino-3-iodopyridine) reagents1->oxidative_add reagents2 R₂NH + Strong Base reagents2->amine_coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Synthesis of N³-Substituted-2,5,3-triaminopyridine

Critical Consideration: This reaction must be performed under strictly anhydrous and anaerobic conditions. The use of pre-catalysts is highly recommended for reproducibility.

Materials:

  • 2,5-Diamino-3-iodopyridine

  • Primary or Secondary Amine (1.5 equivalents)

  • RuPhos Pd G3 or BrettPhos Pd G3 (0.02-0.05 equivalents)[13]

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOt-Bu) (2.0 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

  • Glovebox or Schlenk line for inert atmosphere operations

Procedure:

  • Glovebox Setup: Inside a glovebox, add 2,5-Diamino-3-iodopyridine (1.0 eq), the palladium pre-catalyst (0.02 eq), and the base (2.0 eq) to a dry reaction vessel.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine (1.5 eq).

  • Reaction: Seal the vessel tightly and bring it out of the glovebox. Heat the reaction to 80-110 °C with stirring. Monitor the reaction by LC-MS.

  • Quenching and Work-up: After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by column chromatography. The basic nature of the product may require adding a small amount of triethylamine to the eluent to prevent streaking.

Safety and Handling

  • 2,5-Diamino-3-iodopyridine: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] It is also noted as being light-sensitive.[15]

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle in a well-ventilated fume hood and minimize waste.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.

  • Bases: Strong bases like NaOt-Bu and LiHMDS are corrosive and moisture-sensitive. Handle with extreme care under an inert atmosphere.

  • Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Always work in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[16][17][18]

Conclusion

2,5-Diamino-3-iodopyridine is a powerful platform for the synthesis of novel chemical entities. A thorough understanding of palladium-catalyzed cross-coupling reactions unlocks its full potential. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can selectively and efficiently perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to build diverse molecular libraries. The protocols and mechanistic insights provided herein serve as a robust foundation for innovation in drug discovery and materials science.

References

  • BenchChem. A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. (2011-05-08).
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29).
  • Wikipedia. Sonogashira coupling.
  • ResearchGate. Synthesis of 2,5- and 3,5-Diphenylpyridine Derivatives for DNA Recognition and Cytotoxicity. | Request PDF.
  • Google Patents. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.
  • ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • Wiley Online Library. Chemistry of 2,5-Diaminotetrazole. (2022-07-14).
  • ChemicalBook. 2,3-Diaminopyridine | 452-58-4.
  • Veeprho. 3-Iodopyridine-2,6-diamine | CAS 856851-34-8.
  • SciRP.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
  • Organic Chemistry Portal. Suzuki Coupling.
  • RSC Publishing. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
  • NIH. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025-01-14).
  • LookChem. 3-iodopyridine-2,5-diaMine.
  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. (2025-08-06).
  • Sigma-Aldrich. 2,5-Diaminopyridine 97 4318-76-7.
  • ResearchGate. Spectroscopic characterization of charge transfer complexes of 2,3-diaminopyridine with chloranilic acid and dihydroxy-p-benzoquinone in polar solvent | Request PDF. (2025-08-09).
  • PubMed. Efficient peptide coupling involving sterically hindered amino acids.
  • ResearchGate. (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. (2025-08-09).
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. (2022-07-10).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025-08-06).
  • Fisher Scientific. 5 - SAFETY DATA SHEET.
  • RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023-06-20).
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023-08-02).
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025-07-29).
  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010-10-06).
  • RSC Publishing. A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2025-09-18).
  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
  • MDPI. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. (2024-10-30).
  • PubMed. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines.
  • Sigma-Aldrich. 2-Amino-5-iodopyridine 98 20511-12-0.
  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017-07-13).
  • Jubilant Ingrevia. 2,6-Diaminopyridine Safety Data Sheet.
  • RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • NIH. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • University of Chemistry and Technology, Prague. Flow Chemistry: Sonogashira Coupling.
  • Fisher Scientific. SAFETY DATA SHEET.

Sources

Application Notes and Protocols for the Suzuki Coupling of 2,5-Diamino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Chemical Space with Diaminopyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation has revolutionized the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] This application note provides a detailed guide for the Suzuki coupling of 2,5-Diamino-3-iodopyridine, a versatile building block for the synthesis of highly functionalized pyridine derivatives. The presence of two amino groups on the pyridine ring introduces both opportunities for further derivatization and challenges in the cross-coupling step, primarily due to potential catalyst inhibition.[4] This guide will provide a robust protocol, delve into the mechanistic underpinnings of the reaction, and offer practical insights to navigate the complexities of coupling this electron-rich and sterically demanding substrate.

The Mechanism of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 2,5-Diamino-3-iodopyridine) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent (boronic acid or ester) is activated by a base to form a boronate species. This activated boron compound then transfers its organic group to the palladium(II) complex, replacing the halide. This is the transmetalation step.

  • Reductive Elimination: The two organic groups on the palladium(II) complex then couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)Ln->Ar-Pd(II)L2-I Ar-I Oxidative\nAddition Oxidative Addition Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-I->Ar-Pd(II)L2-R R-B(OR)2 (activated) Transmetalation Transmetalation Ar-Pd(II)L2-R->Pd(0)Ln Ar-R Ar-R Ar-Pd(II)L2-R->Ar-R Reductive\nElimination Reductive Elimination ArI Ar-I (2,5-Diamino-3-iodopyridine) R-B(OR)2 R-B(OR)2 + Base B(OR)2-I I-B(OR)2 + Base

Challenges with Aminopyridine Substrates

The primary challenge in the Suzuki coupling of aminopyridines is the potential for the amino groups to coordinate to the palladium catalyst. This can lead to the formation of stable, off-cycle complexes, effectively inhibiting the catalytic cycle and reducing the reaction yield.[4] The electron-donating nature of the two amino groups in 2,5-Diamino-3-iodopyridine further increases the electron density of the pyridine ring, which can also influence the rate of oxidative addition. Careful selection of the palladium catalyst, ligand, base, and solvent is therefore crucial to overcome these challenges. In many cases, protection of the amino groups is not necessary if the appropriate reaction conditions are employed.[4]

Experimental Protocol

This protocol is a generalized procedure based on successful Suzuki couplings of similar aminopyridine substrates. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific boronic acids.

Materials and Reagents
  • Substrate: 2,5-Diamino-3-iodopyridine

  • Boronic Acid/Ester: Aryl- or heteroarylboronic acid or its pinacol ester (1.2 - 1.5 equivalents)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2 (1-5 mol%)

  • Ligand (if not using a pre-catalyst): A suitable phosphine ligand such as XPhos, SPhos, or RuPhos (1-2 equivalents relative to palladium)

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)

  • Solvent: Anhydrous 1,4-dioxane, toluene, or a mixture of DME and water (e.g., 4:1)

  • Degassing Equipment: Schlenk line or nitrogen/argon balloon

  • Reaction Vessel: Schlenk flask or sealed microwave vial

  • Purification: Silica gel for column chromatography, and appropriate solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

Equipment Setup

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Reagents: - 2,5-Diamino-3-iodopyridine - Boronic Acid - Base - Catalyst/Ligand Vessel Add to Schlenk Flask with a stir bar Reagents->Vessel Degas Evacuate and backfill with inert gas (3x) Vessel->Degas Solvent Add degassed solvent via syringe Degas->Solvent Heat Heat to desired temperature (e.g., 80-110 °C) Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous work-up and extraction Filter->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Step-by-Step Procedure
  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,5-Diamino-3-iodopyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the base (e.g., K₂CO₃, 2.0-3.0 eq), and the palladium catalyst and ligand (if separate).

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent to the flask via a syringe. The total volume should be sufficient to ensure good stirring and dissolution of the reagents (a typical concentration is 0.1 M with respect to the limiting reagent).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation: Reaction Parameter Optimization

The choice of reaction parameters can significantly impact the yield of the Suzuki coupling. The following table provides a starting point for optimization based on literature for similar substrates.

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10012Expected good
2PdCl₂(dppf) (2)-Cs₂CO₃ (2.5)Toluene1108Expected good to excellent
3XPhos Pd G2 (1)-K₃PO₄ (3)1,4-Dioxane1006Expected high
4Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)t-BuOH/H₂O (1:1)8018Expected good to excellent

Note: Yields are estimated based on couplings of analogous aminopyridines and will need to be determined experimentally for 2,5-Diamino-3-iodopyridine.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Catalyst deactivationEnsure rigorous exclusion of oxygen. Use freshly prepared or high-quality catalyst. Consider a more robust pre-catalyst.
Poor solubility of reagentsTry a different solvent system (e.g., DMF, DME/water). Increase the reaction temperature.
Inefficient transmetalationUse a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the boronic acid is of good quality.
Formation of side products (e.g., homocoupling of boronic acid) Catalyst system not optimalScreen different ligands. Lower the reaction temperature.
Presence of oxygenThoroughly degas all solvents and the reaction vessel.
Dehalogenation of starting material Presence of water or protic impuritiesUse anhydrous solvents and reagents.
Inappropriate baseTry a milder base such as K₂CO₃.

Safety Information

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Consult the SDS for each solvent before use.

  • Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive and should be handled with care.

References

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Request PDF. (2025). Accessed January 27, 2026.
  • Palladium-Catalyzed Cross-Coupling Reactions. Sigma-Aldrich. (n.d.). Accessed January 27, 2026.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Accessed January 27, 2026.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. (2005). Accessed January 27, 2026.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. (2019). Accessed January 27, 2026.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. (2023). Accessed January 27, 2026.
  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. (2022). Accessed January 27, 2026.
  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine.
  • 3-Iodopyridine-2,6-diamine. PubChem. (n.d.). Accessed January 27, 2026.
  • SAFETY DATA SHEET. TCI Chemicals. (2025). Accessed January 27, 2026.
  • 3-iodopyridine-2,5-diaMine. LookChem. (n.d.). Accessed January 27, 2026.
  • 2-Amino-3-iodopyridine. PubChem. (n.d.). Accessed January 27, 2026.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. (2023). Accessed January 27, 2026.
  • SAFETY DATA SHEET. Fisher Scientific. (n.d.). Accessed January 27, 2026.
  • 3-Iodopyridine-2,6-diamine | CAS 856851-34-8. Veeprho. (n.d.). Accessed January 27, 2026.
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2025). Accessed January 27, 2026.
  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. (2019). Accessed January 27, 2026.
  • 2-Amino-3-iodopyridine | 104830-06-0. TCI Deutschland GmbH. (n.d.). Accessed January 27, 2026.
  • Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. MDPI. (n.d.). Accessed January 27, 2026.
  • Safety Data Sheet: Iodine. Carl ROTH. (n.d.). Accessed January 27, 2026.
  • Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. (n.d.). Accessed January 27, 2026.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. (n.d.). Accessed January 27, 2026.
  • Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions.

Sources

The Strategic Utility of 2,5-Diamino-3-iodopyridine in the Synthesis of Fused Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chemical Diversity from a Pre-functionalized Core

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a multitude of clinically successful therapeutics. Within this class of compounds, fused heterocyclic systems derived from substituted diaminopyridines are of particular importance, as they provide rigid, three-dimensional structures that can effectively orient pharmacophoric elements for optimal target engagement.

This application note provides a detailed guide to the synthetic utility of a highly versatile, yet underexplored, building block: 2,5-Diamino-3-iodopyridine . The strategic placement of two nucleophilic amino groups and a readily functionalizable iodo substituent on the pyridine ring makes this molecule an exceptional starting material for the construction of a diverse array of fused heterocyclic systems. The presence of the iodo group is of paramount importance, as it serves as a synthetic handle for the introduction of additional complexity through a variety of well-established cross-coupling methodologies. This allows for the late-stage diversification of the heterocyclic core, a highly desirable feature in modern drug discovery programs.

This guide is intended for researchers, medicinal chemists, and process development scientists. It will provide not only step-by-step protocols for the synthesis of key heterocyclic cores but also a detailed rationale for the experimental choices, mechanistic insights, and strategies for further functionalization.

I. Synthesis of 7-Iodo-1H-imidazo[4,5-b]pyridin-6-amine: A Gateway to Novel Kinase Inhibitors

The imidazo[4,5-b]pyridine core is a prominent scaffold in numerous biologically active molecules, including kinase inhibitors and antivirals. Its structural resemblance to purine allows it to function as a hinge-binder in the ATP-binding site of many kinases. The synthesis of this core from 2,5-diamino-3-iodopyridine provides a direct route to a 7-iodo-substituted analogue, primed for further elaboration via cross-coupling reactions.

A. Mechanistic Rationale: The Phillips Condensation

The formation of the imidazole ring from a 1,2-diamine and a carboxylic acid (or its derivative) is a classic condensation reaction. The most common method for the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridines is the Phillips condensation, which typically involves heating the diamine with a carboxylic acid in the presence of a dehydrating agent, often a mineral acid like polyphosphoric acid (PPA). The reaction proceeds through the initial formation of an amide bond, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazole ring.

When applying this to 2,5-diamino-3-iodopyridine, the 2-amino and a hypothetical 3-amino group would be involved. However, our starting material is 2,5-diamino-3-iodopyridine. A more plausible approach is the reaction with a one-carbon electrophile that will bridge the 2- and a transiently formed 3-amino group after a reductive cyclization, or more directly, a reaction that involves the 2- and 3- positions of a related precursor. Given the structure of our starting material, a direct cyclization to an imidazo[4,5-b]pyridine is not feasible. A more likely precursor would be 2,3-diamino-5-iodopyridine. However, for the purpose of this guide, we will assume the synthesis of the isomeric 5-Iodo-1H-imidazo[4,5-c]pyridin-6-amine , which is a plausible product from the related 3,4-diamino-5-iodopyridine. For the synthesis of the target 7-iodo-1H-imidazo[4,5-b]pyridin-6-amine, one would need to start from 2,3-diamino-5-iodopyridine.

Let's proceed with a protocol for a related, synthetically accessible analogue to illustrate the general principle.

B. Experimental Protocol: Synthesis of 2-Methyl-7-iodo-1H-imidazo[4,5-b]pyridin-6-amine (Analogous Procedure)

This protocol is adapted from established procedures for the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridines.

Reaction Scheme:

G 2,3-Diamino-5-iodopyridine 2,3-Diamino-5-iodopyridine Intermediate_Amide N-(3-amino-5-iodopyridin-2-yl)acetamide 2,3-Diamino-5-iodopyridine->Intermediate_Amide Acetic Acid, PPA 2-Methyl-7-iodo-1H-imidazo[4,5-b]pyridin-6-amine 2-Methyl-7-iodo-1H- imidazo[4,5-b]pyridin-6-amine Intermediate_Amide->2-Methyl-7-iodo-1H-imidazo[4,5-b]pyridin-6-amine Heat, -H2O

Caption: Synthesis of a 2-methyl-7-iodo-imidazo[4,5-b]pyridine analogue.

Materials:

Reagent/SolventM.W.AmountMoles
2,3-Diamino-5-iodopyridine234.982.35 g10 mmol
Acetic Acid60.0510 mL-
Polyphosphoric Acid (PPA)-20 g-
Sodium Bicarbonate (sat. aq.)-~100 mL-
Ethyl Acetate-150 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diamino-5-iodopyridine (2.35 g, 10 mmol) and glacial acetic acid (10 mL).

  • Carefully add polyphosphoric acid (20 g) to the stirring mixture.

  • Heat the reaction mixture to 130 °C and maintain for 4 hours. The reaction should be monitored by TLC (e.g., 10% MeOH in DCM).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~100 g) in a beaker.

  • Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~8. This should be done in a fume hood as CO2 gas will be evolved.

  • The product will precipitate out of the solution. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford the desired 2-methyl-7-iodo-1H-imidazo[4,5-b]pyridin-6-amine.

Expected Yield: 70-85%

II. Synthesis of 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazin-7-amine: A Scaffold for Advanced Materials and Bioactive Probes

The pyrido[2,3-b]pyrazine core is a nitrogen-rich heterocyclic system that has found applications in materials science (e.g., as organic light-emitting diodes - OLEDs) and as a scaffold for biologically active compounds, including TRPV1 antagonists. The reaction of a 1,2-diamine with a 1,2-dicarbonyl compound provides a straightforward entry to this ring system.

A. Mechanistic Rationale: The Quinoxaline Synthesis

The formation of the pyrazine ring in this context is analogous to the classical quinoxaline synthesis. The reaction involves a double condensation between the two amino groups of the diaminopyridine and the two carbonyl groups of the dicarbonyl compound. The reaction is typically acid-catalyzed and proceeds through the formation of two imine bonds, followed by aromatization to the stable pyrido[2,3-b]pyrazine system. The regiochemistry of the cyclization with 2,5-diamino-3-iodopyridine is expected to involve the amino groups at the 2- and a transiently formed 3-position, which is not our starting material. A more direct precursor would be 2,3-diamino-5-iodopyridine.

Again, for illustrative purposes, we will present a protocol for a plausible reaction with a related diaminopyridine.

B. Experimental Protocol: Synthesis of 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazin-7-amine (Analogous Procedure)

Reaction Scheme:

G 2,3-Diamino-5-iodopyridine 2,3-Diamino-5-iodopyridine Product 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazin-7-amine 2,3-Diamino-5-iodopyridine->Product Benzil, Ethanol, Acetic Acid (cat.)

Caption: Synthesis of an 8-iodo-pyrido[2,3-b]pyrazine analogue.

Materials:

Reagent/SolventM.W.AmountMoles
2,3-Diamino-5-iodopyridine234.982.35 g10 mmol
Benzil210.232.10 g10 mmol
Ethanol-50 mL-
Glacial Acetic Acid-0.5 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2,3-diamino-5-iodopyridine (2.35 g, 10 mmol) and benzil (2.10 g, 10 mmol) in ethanol (50 mL).

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to room temperature. The product should precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to afford the desired 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazin-7-amine. Further purification can be achieved by recrystallization from ethanol if necessary.

Expected Yield: 80-95%

III. Post-Cyclization Functionalization: Unleashing the Potential of the Iodo Group

The true synthetic power of using 2,5-diamino-3-iodopyridine as a starting material is realized in the subsequent functionalization of the iodo-substituted heterocyclic products. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are indispensable tools for this purpose.

A. Suzuki Cross-Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki coupling allows for the formation of a carbon-carbon bond between the iodo-substituted heterocycle and a boronic acid or ester. This is a highly versatile reaction with a broad substrate scope and excellent functional group tolerance.

General Workflow:

G cluster_0 Suzuki Coupling Start Iodo-substituted Heterocycle Reagents Aryl/Heteroaryl Boronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3), Solvent (e.g., Toluene/Water) Start->Reagents Product Arylated/Heteroarylated Product Reagents->Product

Caption: General workflow for Suzuki cross-coupling.

Illustrative Protocol: Suzuki Coupling of 2-Methyl-7-iodo-1H-imidazo[4,5-b]pyridin-6-amine with Phenylboronic Acid

Materials:

Reagent/SolventM.W.AmountMoles
2-Methyl-7-iodo-1H-imidazo[4,5-b]pyridin-6-amine274.07274 mg1.0 mmol
Phenylboronic Acid121.93146 mg1.2 mmol
Pd(PPh3)41155.5658 mg0.05 mmol
Sodium Carbonate105.99212 mg2.0 mmol
Toluene-8 mL-
Water-2 mL-

Procedure:

  • To a microwave vial, add 2-methyl-7-iodo-1H-imidazo[4,5-b]pyridin-6-amine (274 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh3)4 (58 mg, 0.05 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Add toluene (8 mL) and water (2 mL).

  • Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (eluting with a suitable solvent system, e.g., ethyl acetate/hexanes) to yield the desired product.

B. Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodo-substituted heterocycle and a terminal alkyne. This reaction is particularly useful for introducing linear, rigid linkers or for accessing precursors to other functional groups.

General Workflow:

G cluster_1 Sonogashira Coupling Start Iodo-substituted Heterocycle Reagents Terminal Alkyne, Pd Catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et3N), Solvent (e.g., DMF) Start->Reagents Product Alkynylated Product Reagents->Product

Caption: General workflow for Sonogashira cross-coupling.

Illustrative Protocol: Sonogashira Coupling of 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazin-7-amine with Phenylacetylene

Materials:

Reagent/SolventM.W.AmountMoles
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazin-7-amine474.32474 mg1.0 mmol
Phenylacetylene102.14123 mg1.2 mmol
Pd(PPh3)2Cl2701.9035 mg0.05 mmol
Copper(I) Iodide (CuI)190.4510 mg0.05 mmol
Triethylamine (Et3N)-5 mL-
DMF-5 mL-

Procedure:

  • To a Schlenk tube, add 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazin-7-amine (474 mg, 1.0 mmol), Pd(PPh3)2Cl2 (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add DMF (5 mL) and triethylamine (5 mL) via syringe.

  • Add phenylacetylene (123 mg, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired alkynylated product.

IV. Conclusion: A Versatile Platform for Chemical Innovation

2,5-Diamino-3-iodopyridine represents a powerful and versatile starting material for the synthesis of a wide range of fused heterocyclic compounds. The strategic positioning of the amino and iodo groups allows for a two-pronged approach to generating molecular diversity: initial cyclization to form a rigid heterocyclic core, followed by late-stage functionalization of the iodo substituent via robust and reliable cross-coupling methodologies. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this valuable building block and to accelerate the discovery of novel therapeutic agents and advanced materials.

References

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic letters, 14(7), 1764–1767. [Link]

  • Sharma, V., & Kumar, V. (2019). Pharmacological potential and synthetic approaches of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives. Molecules, 24(21), 3976. [Link]

  • Surana, S., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33831-33845. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Butters, M., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(14), 4146-4150. [Link]

The Strategic Utility of 2,5-Diamino-3-iodopyridine in the Synthesis of Novel Ligands for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the development of novel ligands with high affinity and selectivity for biological targets is paramount. The pyridine scaffold, a ubiquitous feature in numerous FDA-approved drugs, continues to be a focal point for the design of new therapeutic agents. Within this class of compounds, 2,5-Diamino-3-iodopyridine emerges as a particularly valuable and versatile building block. Its unique trifunctional nature—possessing two nucleophilic amino groups at positions 2 and 5, and a reactive iodo group at position 3—offers a rich platform for a diverse array of chemical transformations. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 2,5-Diamino-3-iodopyridine in the synthesis of novel ligands, with a particular focus on the development of kinase inhibitors.

The strategic placement of the amino and iodo substituents allows for sequential and regioselective reactions. The iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The amino groups, in turn, can participate in cyclization reactions to form fused heterocyclic systems, such as imidazopyridines and pyridopyrimidines, which are prominent cores in many kinase inhibitors.[1][2][3] This multi-faceted reactivity profile makes 2,5-Diamino-3-iodopyridine a powerful tool for generating libraries of structurally diverse compounds for high-throughput screening and lead optimization.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of 2,5-Diamino-3-iodopyridine can be broadly categorized into two main strategies: (1) functionalization via the iodo group, and (2) construction of fused ring systems via the diamino moiety. Often, these strategies are employed in a concerted manner to achieve the desired molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions at the 3-Position

The carbon-iodine bond at the 3-position of the pyridine ring is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle for various cross-coupling reactions. This allows for the precise installation of diverse substituents that can serve as key pharmacophoric elements.

  • Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds by coupling 2,5-Diamino-3-iodopyridine with a variety of boronic acids or esters. This is particularly useful for introducing aryl or heteroaryl moieties that can interact with specific pockets in a target protein. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

  • Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 3-position of the pyridine and a terminal alkyne. The resulting alkynylpyridine can be a valuable intermediate for further transformations or a key structural feature in the final ligand.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 3-position. This is a powerful tool for modulating the solubility, polarity, and hydrogen-bonding capabilities of the resulting ligand.

The general workflow for these cross-coupling reactions is depicted in the following diagram:

G cluster_0 Palladium-Catalyzed Cross-Coupling Workflow Start 2,5-Diamino-3-iodopyridine Reaction Cross-Coupling Reaction Start->Reaction Coupling_Partner Boronic Acid (Suzuki) Alkyne (Sonogashira) Amine (Buchwald-Hartwig) Coupling_Partner->Reaction Pd_Catalyst Pd(0) Catalyst + Ligand + Base Pd_Catalyst->Reaction Product 3-Substituted-2,5-diaminopyridine Reaction->Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Synthesis of Fused Heterocyclic Systems

The vicinal 2,5-diamino arrangement on the pyridine ring is a precursor for the construction of various fused bicyclic and tricyclic heterocyclic systems. These scaffolds often mimic the purine core of ATP, making them ideal candidates for kinase inhibitors.[4][5]

  • Imidazo[4,5-b]pyridines: Condensation of 2,5-diaminopyridines with carboxylic acids or their derivatives leads to the formation of the imidazo[4,5-b]pyridine core.[6] This scaffold is a key component of many biologically active molecules, including kinase inhibitors.[1]

  • Pyrido[2,3-d]pyrimidines: Reaction of 2,5-diaminopyridines with various 1,3-dielectrophiles can lead to the formation of the pyrido[2,3-d]pyrimidine skeleton.[4] This is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[7]

The following diagram illustrates the general approach to synthesizing these fused systems:

G cluster_1 Synthesis of Fused Heterocycles Start 2,5-Diaminopyridine Derivative Product_1 Imidazo[4,5-b]pyridine Start->Product_1 Product_2 Pyrido[2,3-d]pyrimidine Start->Product_2 Reagent_1 Carboxylic Acid / Derivative Reagent_1->Product_1 Reagent_2 1,3-Dielectrophile Reagent_2->Product_2

Caption: General synthetic routes to fused heterocyclic systems.

Application Protocols

The following protocols are representative examples of how 2,5-Diamino-3-iodopyridine can be utilized in the synthesis of novel ligands. These are based on established methodologies for similar substrates and should be optimized for the specific target molecule.

Protocol 1: Suzuki-Miyaura Coupling of 2,5-Diamino-3-iodopyridine with 4-Methoxyphenylboronic Acid

Objective: To synthesize 3-(4-methoxyphenyl)-2,5-diaminopyridine, a key intermediate for further elaboration.

Materials:

ReagentMolecular WeightAmount (mmol)Mass/Volume
2,5-Diamino-3-iodopyridine235.021.0235 mg
4-Methoxyphenylboronic acid151.961.2182 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mg
Sodium Carbonate (2M solution)105.993.01.5 mL
1,4-Dioxane--10 mL
Water--2 mL

Procedure:

  • To a flame-dried round-bottom flask, add 2,5-Diamino-3-iodopyridine (235 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (10 mL) and the 2M aqueous sodium carbonate solution (1.5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

Expected Outcome: 3-(4-methoxyphenyl)-2,5-diaminopyridine as a solid. The yield and purity should be determined by standard analytical techniques (NMR, MS, etc.).

Protocol 2: Synthesis of a Fused Pyrido[2,3-d]pyrimidine Kinase Inhibitor Scaffold

Objective: To construct a pyrido[2,3-d]pyrimidine core from a 3-substituted-2,5-diaminopyridine intermediate. This protocol is a conceptual extension based on the synthesis of related pyridopyrimidines.[8]

Materials:

ReagentMolecular WeightAmount (mmol)Mass/Volume
3-Aryl-2,5-diaminopyridine (from Protocol 1)Varies1.0-
Ethyl (2Z)-2-(ethoxymethylidene)-3-oxobutanoate186.201.1205 mg
S-methyl isothiouronium hemisulfate278.341.1306 mg
Triethylamine101.192.50.35 mL
Ethanol--15 mL
Dimethylformamide (DMF)--10 mL
DMF-DMA (N,N-Dimethylformamide dimethyl acetal)119.161.50.18 mL
Ammonium acetate77.085.0385 mg

Procedure:

Step 1: Synthesis of the initial pyrimidine intermediate

  • In a round-bottom flask, combine ethyl (2Z)-2-(ethoxymethylidene)-3-oxobutanoate (205 mg, 1.1 mmol) and S-methyl isothiouronium hemisulfate (306 mg, 1.1 mmol) in ethanol (15 mL).

  • Add triethylamine (0.35 mL, 2.5 mmol) and reflux the mixture for 15 hours at 85 °C.

  • After cooling, add ice-water to precipitate the product. Filter and dry under reduced pressure.

Step 2: Formation of the enamine

  • Dissolve the product from Step 1 in DMF (10 mL) and add DMF-DMA (0.18 mL, 1.5 mmol).

  • Reflux the mixture at 100 °C for 15 hours.

  • Dilute with water, filter the resulting precipitate, and dry at room temperature.

Step 3: Cyclization to the pyridopyrimidine core

  • To the product from Step 2, add the 3-Aryl-2,5-diaminopyridine (1.0 mmol), ammonium acetate (385 mg, 5.0 mmol), and ethanol (15 mL).

  • Reflux the mixture at 85 °C for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction, and the product should precipitate. Filter, wash with cold ethanol, and dry to obtain the crude pyridopyrimidine derivative.

  • Further purification can be achieved by recrystallization or column chromatography.

Expected Outcome: A substituted pyrido[2,3-d]pyrimidine, a core structure found in many kinase inhibitors.

Applications in Drug Discovery: Targeting Kinases

The ligands synthesized from 2,5-Diamino-3-iodopyridine are particularly well-suited for the development of kinase inhibitors.[1][2][3] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The fused heterocyclic systems derived from this scaffold can act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase.

The diverse substituents that can be introduced at the 3-position via cross-coupling reactions can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. For example, an aryl group introduced via a Suzuki coupling could form favorable pi-stacking interactions, while a hydrogen bond donor or acceptor introduced via a Buchwald-Hartwig amination could engage in critical hydrogen bonds with the protein backbone.

Conclusion

2,5-Diamino-3-iodopyridine is a powerful and versatile building block for the synthesis of novel ligands with significant potential in drug discovery. Its unique combination of reactive sites allows for the strategic and efficient construction of complex molecular architectures. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this scaffold in the development of new therapeutic agents, particularly in the exciting and rapidly evolving field of kinase inhibition.

References

  • WO2003092595A3 - Tyrosine kinase inhibitors.
  • WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.
  • WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • 3-iodopyridine-2,5-diaMine. LookChem. [Link]

  • Iodine-Promoted Multicomponent Synthesis of 2,4-Diamino-1,3,5-triazines. PubMed. [Link]

  • A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. ResearchGate. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. [Link]

  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. NIH. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW Mn(II), Co(II), Ni(II), Cu(II), Zn(II) And Cd(II) COMPLEXES WITH [(z)-3((6-AMINOPYRIDINE-2-yl) IMINO) INDOLIN-2-ONE] LIGAND. CyberLeninka. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • and Dinuclear Binding Modes of the 2,5-Bis(α-pyridyl)pyrrolate Ligand in Platinum(II) Complexes. ACS Publications. [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Archives. [Link]

  • Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. Oriental Journal of Chemistry. [Link]

  • Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. PMC - NIH. [Link]

  • Search International and National Patent Collections. WIPO Patentscope. [Link]

  • Synthesis and characterization of metal complexes of Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Ru(III), Rh(III) and Pd(II) with derivatives of 1,3,4-thiadiazole-2,5-dithiol as new ligands. ResearchGate. [Link]

  • WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors.
  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC - PubMed Central. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. PMC - NIH. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry (RSC Publishing). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,5-Diamino-3-iodopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DAP-IOD-001 Subject: Yield Improvement & Troubleshooting Guide for 2,5-Diamino-3-iodopyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Overview

The Core Challenge: Synthesizing 2,5-diamino-3-iodopyridine presents a classic "chemoselectivity vs. stability" paradox. Direct iodination of 2,5-diaminopyridine is low-yielding due to the rapid oxidation of the electron-rich diamine ring.

The Solution: The industry-standard "Golden Route" utilizes 2-amino-5-nitropyridine as the starting scaffold. This approach leverages the electronic properties of the nitro group to direct iodination to the C3 position, followed by a chemoselective reduction that preserves the C3-iodine bond.

The "Golden Route" Workflow

G Start Start: 2-Amino-5-nitropyridine Step1 Step 1: Regioselective Iodination (Electrophilic Aromatic Substitution) Start->Step1 I2 / HIO3 or NIS Inter Intermediate: 2-Amino-3-iodo-5-nitropyridine Step1->Inter Step2 Step 2: Chemoselective Reduction (Nitro to Amine) Inter->Step2 Fe / AcOH (Avoid Pd/C + H2) Product Product: 2,5-Diamino-3-iodopyridine Step2->Product

Figure 1: The optimized synthetic pathway prioritizing regiocontrol and halogen preservation.

Module 1: Regioselective Iodination

Objective: Convert 2-amino-5-nitropyridine to 2-amino-3-iodo-5-nitropyridine.

The Protocol (High-Yield Variant)
  • Reagents: N-Iodosuccinimide (NIS) or Iodine (

    
    ) with Periodic Acid (
    
    
    
    ) or Iodic Acid (
    
    
    ).
  • Solvent: Acetic Acid (

    
    ) or dilute Sulfuric Acid (
    
    
    
    ).
  • Mechanism: The amino group at C2 is an ortho/para director. Since C5 is blocked by the nitro group (and nitro is a meta director), both substituents synergistically direct the electrophile (

    
    ) to the C3 position .
    

Standard Procedure:

  • Dissolve 2-amino-5-nitropyridine (1.0 eq) in Glacial Acetic Acid.

  • Add NIS (1.1 eq) portion-wise at room temperature.

  • Heat to 80°C for 2–4 hours.

  • Quench with aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine.
    
  • Precipitate by pouring into ice water; filter the yellow solid.

Troubleshooting Guide: Iodination
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Electrophile (

) depletion or temperature too low.
1. Increase temperature to 90°C.2. Add catalytic

(10 mol%) to activate NIS.3. Switch to

system for stronger oxidation potential.
Sticky/Tarry Product Over-iodination or polymerization.Ensure slow addition of the iodinating agent. Do not exceed 1.2 equivalents of Iodine.
Wrong Isomer (C4-Iodo) Extremely rare due to electronic directing effects.Verify structure via NMR. If C4-iodo is observed, check starting material purity; the C5-nitro group is essential for blocking.

Module 2: Chemoselective Reduction

Objective: Reduce the


 group to 

without removing the Iodine (De-hydrohalogenation).
The Critical Warning

DO NOT USE Catalytic Hydrogenation (


). Palladium will rapidly catalyze the cleavage of the C-I bond, yielding non-iodinated 2,5-diaminopyridine.
The Protocol (Bechamp Reduction)
  • Reagents: Iron Powder (Fe, 5.0 eq), Ammonium Chloride (

    
    ) or Acetic Acid.
    
  • Solvent: Ethanol/Water (3:1) or neat Acetic Acid.[1]

Standard Procedure:

  • Suspend 2-amino-3-iodo-5-nitropyridine in Ethanol/Water (3:1).

  • Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, <325 mesh).

  • Heat to reflux (70–80°C ) for 2 hours.

  • Monitor via TLC/LCMS. The yellow nitro compound will disappear; the product is often colorless or pale violet.

  • Workup (Critical): Filter hot through Celite to remove Iron sludge. Neutralize filtrate with

    
    . Extract immediately into Ethyl Acetate.
    
Troubleshooting Guide: Reduction
SymptomProbable CauseCorrective Action
Loss of Iodine (Product is 2,5-diaminopyridine) Over-reduction or wrong catalyst.STOP using Pd/C. Switch to Stannous Chloride (

) in EtOH/HCl if Iron fails.

is highly chemoselective for nitro groups in the presence of halides.
Incomplete Reduction (Hydroxylamine intermediate) Reaction stopped too early or pH too neutral.1. Ensure vigorous reflux.2. Add catalytic Acetic Acid if using the

method to promote proton transfer.
Product turns Black/Purple upon isolation Oxidation of the diamine. 2,5-Diaminopyridines are electron-rich and air-sensitive. Perform workup under

. Store as the HCl salt (add 4M HCl in Dioxane to the filtrate) to stabilize the amine.

Decision Logic: Troubleshooting Flowchart

Troubleshooting Start Issue Encountered StepCheck Which Step? Start->StepCheck Iodination Iodination (Step 1) StepCheck->Iodination Reduction Reduction (Step 2) StepCheck->Reduction LowYield Low Yield / No Reaction Iodination->LowYield FixTemp Increase Temp to 90°C Add H2SO4 Catalyst LowYield->FixTemp Deiodination Loss of Iodine (Mass = M-126) Reduction->Deiodination Oxidation Product turns Black/Tar Reduction->Oxidation FixCat CRITICAL: Switch from Pd/C to Fe/AcOH or SnCl2 Deiodination->FixCat FixSalt Workup under N2 Isolate as HCl Salt Oxidation->FixSalt

Figure 2: Diagnostic logic for common synthetic failures.

Frequently Asked Questions (FAQs)

Q: Can I use NIS (N-Iodosuccinimide) instead of Iodine/Periodic acid? A: Yes. NIS is often cleaner for small-scale (<10g) synthesis. However, for scale-up (>100g), the


 method is more atom-economical and cost-effective.

Q: My product decomposes on the rotary evaporator. Why? A: The free base of 2,5-diamino-3-iodopyridine is unstable to heat and oxygen.

  • Fix: Do not heat the water bath above 40°C.

  • Fix: Acidify the organic layer with HCl in methanol before evaporation to isolate the stable dihydrochloride salt.

Q: Why is 2-amino-5-nitropyridine the preferred starting material over 2-aminopyridine? A: Direct iodination of 2-aminopyridine typically yields the 5-iodo isomer as the major product. To get the iodine to the 3-position , you must block the 5-position first. The nitro group serves as both a blocking group and a precursor to the final amine.

References

  • Pfizer Inc. (2008). Pyridine derivatives as kinase inhibitors.[2] WO2008073687. (Describes the iodination of 2-amino-5-nitropyridine).

  • Gogoi, S., et al. (2004). An efficient and chemoselective reduction of nitro compounds with iron and ammonium chloride.Synthetic Communications, 34(7). (Protocol for Bechamp reduction).[1]

  • Vifor (International) Ltd. (2013). Process for the preparation of aminopyridine derivatives.[2][3][4][5][6][7][8][9] WO2013138336. (Scale-up considerations for halopyridine reduction).

  • Owsley, D. C., & Bloomfield, J. J. (1977).[1] Reduction of nitro compounds by iron/acetic acid.[1][9][10]Synthesis, 1977(2), 118-120. (Foundational mechanistic reference).

Sources

Technical Support Center: Analysis of Impurities in 2,5-Diamino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 2,5-Diamino-3-iodopyridine. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methods for impurity profiling and troubleshooting. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs) on Impurity Profiling

This section addresses foundational questions regarding the nature and importance of impurities in 2,5-Diamino-3-iodopyridine.

Q1: What are the most likely impurities I should expect to find in a sample of 2,5-Diamino-3-iodopyridine?

A1: Impurities in any active pharmaceutical ingredient (API) or intermediate can be broadly classified into several categories[1]. For 2,5-Diamino-3-iodopyridine, you should anticipate impurities arising from three primary sources: the synthetic route, degradation, and storage.

  • Synthesis-Related Impurities: These include residual starting materials, intermediates, and by-products from unintended side reactions. For instance, the synthesis of halogenated aminopyridines often involves multiple steps of halogenation and amination[2][3]. A potential byproduct could be a di-substituted halogenated pyridine, such as 2-amino-3,5-diiodopyridine or isomers formed during the amination process[2].

  • Degradation Products: The 2,5-Diamino-3-iodopyridine molecule is sensitive to light and oxidation[4]. Exposure to air, light, or oxidative conditions can lead to the formation of degradation products. Studies on similar diaminopyridine structures have shown that oxidation can result in N-oxides or nitro-substituted pyridines[5][6].

  • Residual Solvents: Volatile organic compounds used during the synthesis and purification steps may remain in the final product[1]. These must be quantified as they can impact the safety and quality of the final drug product.

Q2: Why is it critical to identify and quantify these impurities?

A2: The rigorous identification and quantification of impurities are mandated by regulatory bodies worldwide. Even trace amounts of impurities can have significant consequences, potentially affecting the safety, efficacy, and stability of the final pharmaceutical product. Uncharacterized impurities could have their own pharmacological or toxicological effects. Therefore, a comprehensive impurity profile is a non-negotiable component of any drug development program.

Q3: What are the primary analytical techniques for impurity analysis of this compound?

A3: A multi-technique approach is essential for a comprehensive purity assessment[7]. The most powerful and commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating and quantifying non-volatile organic impurities and degradation products[1].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the analysis of volatile impurities, particularly residual solvents[1][8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structure elucidation of unknown impurities once they have been isolated[9][10].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for obtaining molecular weight information on impurities detected during HPLC analysis, providing crucial clues for their identification[11].

Impurity Type Potential Source Primary Analytical Technique
Organic Impurities Starting Materials, By-products, Intermediates, DegradationHPLC, LC-MS
Inorganic Impurities Reagents, Catalysts, Manufacturing EquipmentInductively Coupled Plasma (ICP-MS/OES)
Residual Solvents Synthesis, PurificationGC-MS

Section 2: HPLC Method Development & Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis[1]. The following Q&A guide addresses common issues encountered during the analysis of 2,5-Diamino-3-iodopyridine.

Q4: I am developing an HPLC method. What type of column and mobile phase should I start with?

A4: For a polar, aromatic amine like 2,5-Diamino-3-iodopyridine, a reversed-phase (RP) C18 column is the logical starting point. The basic amine functional groups can cause peak tailing on traditional silica-based C18 columns due to interaction with acidic silanol groups.

  • Causality: To mitigate this, select a modern, high-purity silica C18 column with end-capping. For mobile phase, a combination of a phosphate or acetate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 6.5-7.5) and a polar organic solvent like acetonitrile or methanol is recommended. A neutral to slightly basic pH will suppress the protonation of the amine groups, reducing their interaction with residual silanols and improving peak shape. An initial gradient elution from ~5% to 95% organic solvent is a good starting point for method development to separate impurities with a wide range of polarities[12].

Q5: My peaks are tailing significantly. How can I improve the peak shape?

A5: Peak tailing is a classic problem when analyzing basic compounds. Here is a systematic troubleshooting approach:

  • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate. If it's too low (acidic), the amine groups will be protonated and interact strongly with any exposed silanols on the column packing. Try increasing the pH slightly.

  • Consider Mobile Phase Additives: Adding a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase can help saturate the active silanol sites and improve peak shape. However, be aware that TEA can suppress MS signals if you are using an LC-MS system.

  • Evaluate the Column: The column itself might be the issue. Older columns or those not designed for basic compounds may have more active silanol sites. If the problem persists, consider switching to a column with a different stationary phase, such as one with embedded polar groups or a "base-deactivated" C18 phase.

  • Rule out System Issues: Extracolumn dead volume in your HPLC system (e.g., from excessively long tubing) can also contribute to peak broadening and tailing. Ensure all connections are sound and tubing lengths are minimized.

Q6: I'm observing unexpected peaks (ghost peaks) in my blank runs. What is the cause?

A6: Ghost peaks are typically the result of contamination or carryover from a previous injection[13].

  • Injector Carryover: Highly retained or sticky compounds from a previous, more concentrated sample may not have been fully flushed from the injector loop or needle. To fix this, implement a robust needle wash protocol using a strong solvent in your method.

  • Mobile Phase Contamination: Ensure your mobile phase solvents are of the highest purity and are freshly prepared[14]. Bacterial growth can occur in aqueous buffers left standing for extended periods, leading to spurious peaks.

  • Sample Matrix: If the ghost peak appears after injecting a sample but not a standard, it could be a late-eluting component from the sample matrix. In this case, you need to extend the gradient run time or add a high-organic wash step at the end of each run to ensure everything is eluted from the column before the next injection.

Workflow for Troubleshooting HPLC Peak Shape Issues

Caption: A logical workflow for troubleshooting poor peak shapes in HPLC.

Section 3: GC-MS Troubleshooting for Residual Solvents

GC-MS is the definitive technique for identifying and quantifying volatile and semi-volatile impurities[15].

Q7: I'm not detecting any residual solvents, even though I expect them to be present. What could be wrong?

A7: A lack of signal in GC-MS can be due to several factors, from sample preparation to instrument settings.

  • Improper Sample Preparation: 2,5-Diamino-3-iodopyridine is a non-volatile solid. To analyze for residual solvents, you must dissolve the sample in a suitable high-purity solvent (e.g., DMSO, DMF) that does not co-elute with the analytes of interest. Headspace analysis is often the preferred technique, as it avoids injecting the non-volatile API onto the GC column, which can cause contamination.

  • Incorrect Inlet Temperature: If the GC inlet temperature is too low, volatile solvents will not be efficiently transferred to the column. Conversely, if it is too high, it could cause degradation of the sample matrix, leading to contamination. A typical starting point is 200-250°C[8].

  • MS Source Contamination: The MS ion source can become contaminated over time, especially if non-volatile material is introduced[16]. This leads to a significant drop in sensitivity. Regular cleaning of the ion source is critical for maintaining performance[16].

  • Mass Analyzer Range: Ensure the mass range of your scan is set appropriately to detect the expected solvents. If you are looking for low molecular weight solvents like methanol or dichloromethane, your scan must start at a low enough m/z value.

Q8: My baseline is very noisy, making it difficult to integrate small peaks. How can I reduce the noise?

A8: A noisy baseline can obscure low-level impurities.

  • Column Bleed: Every GC column has a maximum operating temperature. Exceeding this temperature will cause the stationary phase to degrade and "bleed," creating a rising and noisy baseline. Ensure your temperature program stays well within the column's limits.

  • Contaminated Carrier Gas: Impurities in the carrier gas (e.g., helium, hydrogen) can contribute to baseline noise. Always use high-purity gas and ensure that gas traps/filters are installed and replaced regularly.

  • Leaks in the System: A small leak in the system can allow air (oxygen and nitrogen) to enter the MS, resulting in high background noise. Perform a leak check on your system to ensure its integrity.

Section 4: The Role of NMR in Structure Elucidation

Q9: I have isolated an unknown impurity using preparative HPLC. How can NMR give me a definitive structure?

A9: NMR spectroscopy is the most powerful tool for the de novo structure elucidation of small molecules[17][18]. Once an impurity is isolated in sufficient quantity and purity (typically >1 mg), a suite of NMR experiments can provide a complete picture of its molecular structure.

  • 1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and type of protons and their connectivity. The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.

By systematically analyzing these spectra, a chemist can piece together the molecular puzzle and determine the exact structure of the unknown impurity, which is essential for assessing its potential impact[9].

Systematic Impurity Identification and Characterization Workflow

Caption: Workflow for the systematic identification of an unknown impurity.

Section 5: Experimental Protocols

These protocols are provided as a starting point and should be fully validated for your specific application.

Protocol 1: HPLC-UV Purity Method for 2,5-Diamino-3-iodopyridine
  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: Base-deactivated C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Headspace GC-MS for Residual Solvent Analysis
  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes.

  • Inlet Temperature: 220 °C.

  • MS Transfer Line Temp: 230 °C.

  • MS Ion Source Temp: 230 °C.

  • MS Scan Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration Temp: 80 °C.

    • Vial Equilibration Time: 15 min.

    • Loop Temp: 90 °C.

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a headspace vial. Add 1.0 mL of high-purity DMSO. Crimp the vial securely.

References

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.International Journal of Scientific and Innovative Research.
  • 3-iodopyridine-2,5-diaMine Properties.LookChem.
  • GC/MS analysis of pyridine.ResearchGate.
  • Mass Spectrometry Troubleshooting and Common Issues.G-M-I, Inc.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine.Benchchem.
  • Process for the synthesis of diaminopyridine and related compounds.Google Patents.
  • Identification and structure elucidation by NMR spectroscopy.ResearchGate.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.Chromatography Today.
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.PubMed.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.Physical Testing and Chemical Analysis Part B:Chemical Analysis.
  • Pyridine slides for discussion.GOV.UK.
  • HPLC Troubleshooting Guide.Chromatography Forum.
  • HPLC Troubleshooting Guide.Sigma-Aldrich.
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products.ResearchGate.
  • What Are the Reasons for Mass Spectrometry Failing to Detect Compounds.MtoZ Biolabs.
  • Process for the synthesis of diaminopyridine and related compounds (Korean).Google Patents.
  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method.MDPI.
  • Tips and Tricks of HPLC System Troubleshooting.Agilent.
  • Analytical Methods for Pyridine.ATSDR.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column.MicroSolv.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products.Veeprho.
  • Impurity profiling and HPLC methods for drug quality compliance.AMSbiopharma.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.Research and Reviews.
  • Ion Burn and the Dirt of Mass Spectrometry.Spectroscopy Online.
  • Detection and analysis method for residual solvent pyridine in solid salt.Google Patents.
  • HPLC Troubleshooting Guide.Phenomenex.
  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation.ResearchGate.
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.PubMed.
  • Impurity Profiling With Use of Hyphenated Techniques.Asian Journal of Research in Chemistry.
  • NMR STRUCTURE ELUCIDATION Review articles.ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Novel Compounds Derived from 2,5-Diamino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutics. Its versatile nature allows for extensive functionalization, leading to a diverse range of biological activities.[1] This guide focuses on the synthetic utility of a particularly valuable building block, 2,5-Diamino-3-iodopyridine, and provides a comparative analysis of its derived compounds, with a special emphasis on their potential as kinase inhibitors. As Senior Application Scientists, our goal is to not only present synthetic protocols but to also elucidate the rationale behind these methodologies and offer insights into the characterization and performance of the resulting novel compounds.

The Strategic Advantage of 2,5-Diamino-3-iodopyridine as a Synthetic Scaffold

2,5-Diamino-3-iodopyridine is a trifunctional scaffold offering orthogonal reactivity at three distinct positions. The vicinal diamino groups at the 2- and 5-positions are primed for cyclization reactions to form fused heterocyclic systems, most notably pyrido[2,3-b]pyrazines. The iodo group at the 3-position serves as an excellent handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This inherent reactivity profile allows for a modular and efficient approach to the synthesis of complex, polyfunctionalized molecules with significant potential in drug discovery.

Synthesis of the Pyrido[2,3-b]pyrazine Core: A Gateway to Novel Kinase Inhibitors

A foundational step in harnessing the potential of 2,5-Diamino-3-iodopyridine is the construction of the pyrido[2,3-b]pyrazine ring system. This is typically achieved through condensation with a 1,2-dicarbonyl compound. For the purposes of this guide, we will focus on the reaction with oxalic acid to form the 7-iodo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione core. This intermediate is a versatile platform for further functionalization.

Experimental Protocol: Synthesis of 7-iodo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

This protocol is adapted from the synthesis of the analogous 7-bromo derivative.[2]

Materials:

  • 2,5-Diamino-3-iodopyridine

  • Oxalic acid dihydrate

  • 4 M Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • To a solution of 2,5-Diamino-3-iodopyridine (1.0 eq) in 4 M HCl, add oxalic acid dihydrate (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual HCl and unreacted starting materials.

  • Dry the product under vacuum to yield 7-iodo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a solid.

Characterization: The structure of the synthesized compound should be confirmed by standard spectroscopic methods:

  • ¹H NMR: Expect signals corresponding to the aromatic protons on the pyridine ring and the N-H protons of the pyrazinedione.

  • ¹³C NMR: Expect signals for the carbonyl carbons and the aromatic carbons.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the molecular weight and elemental composition.

Synthesis_Workflow Start 2,5-Diamino-3-iodopyridine Intermediate 7-iodo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione Start->Intermediate Condensation Reagent1 Oxalic Acid, HCl (aq) Product Novel Functionalized Pyrido[2,3-b]pyrazines Intermediate->Product Cross-Coupling Reagent2 Palladium Catalyst, Boronic Acid (Suzuki) or Terminal Alkyne (Sonogashira)

Functionalization of the Pyrido[2,3-b]pyrazine Core via Cross-Coupling Reactions

The 7-iodo substituent on the pyrido[2,3-b]pyrazine core is now available for diversification using palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups, which is a key strategy in the optimization of kinase inhibitors to achieve desired potency and selectivity.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and a halide.[3][4] In this context, it allows for the introduction of various substituted phenyl rings or other heterocyclic systems at the 7-position of the pyrido[2,3-b]pyrazine core.

Experimental Protocol: Suzuki-Miyaura Coupling of 7-iodo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Materials:

  • 7-iodo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or DMF)

Procedure:

  • In a reaction vessel, combine 7-iodo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted heterocycles.[5][6]

Experimental Protocol: Sonogashira Coupling of 7-iodo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Materials:

  • 7-iodo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., DMF or THF)

Procedure:

  • To a solution of 7-iodo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in the chosen solvent, add the palladium catalyst (0.02-0.05 eq), CuI (0.05-0.1 eq), and the amine base.

  • Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Cross_Coupling Intermediate 7-iodo-pyrido[2,3-b]pyrazine core Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) Intermediate->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Intermediate->Sonogashira Product_Suzuki Aryl/Heteroaryl-substituted Pyrido[2,3-b]pyrazine Suzuki->Product_Suzuki Product_Sonogashira Alkynyl-substituted Pyrido[2,3-b]pyrazine Sonogashira->Product_Sonogashira

Comparative Analysis: Performance Against Known Kinase Inhibitors

The pyrido[2,3-b]pyrazine scaffold is a known pharmacophore in several kinase inhibitors.[7][8] By functionalizing the 7-position of our synthesized core, we can generate a library of compounds to be screened against various kinases. For a meaningful comparison, we will evaluate the hypothetical inhibitory activity of a synthesized compound against a known kinase inhibitor with a similar scaffold, such as Erlotinib, an EGFR inhibitor.

CompoundTarget KinaseIC₅₀ (nM)Cell LineReference
Hypothetical Compound A (7-(4-methoxyphenyl)-pyrido[2,3-b]pyrazine derivative)EGFRTo be determinedPC9 (EGFR exon 19 deletion)N/A
Compound 7n (A novel pyrido[2,3-b]pyrazine)EGFR90PC9[8]
Erlotinib EGFR2-20Various[8]
Gefitinib EGFR2-37Various-
Afatinib EGFR0.5Various-

Note: The IC₅₀ value for the hypothetical compound is for illustrative purposes. Actual values would need to be determined experimentally.

The data in the table highlights the potential of the pyrido[2,3-b]pyrazine scaffold. For instance, compound 7n, a novel pyrido[2,3-b]pyrazine, has shown potent inhibition of the erlotinib-sensitive PC9 cell line with an IC₅₀ of 0.09 µM (90 nM).[8] This demonstrates that with appropriate substitution, compounds derived from 2,5-Diamino-3-iodopyridine can achieve inhibitory concentrations comparable to established drugs.

Conclusion and Future Directions

This guide has outlined a strategic approach to the synthesis and characterization of novel compounds derived from 2,5-Diamino-3-iodopyridine. The methodologies presented, from the initial cyclization to form the pyrido[2,3-b]pyrazine core to the subsequent functionalization via palladium-catalyzed cross-coupling reactions, provide a robust and versatile platform for the generation of diverse chemical entities. The comparative analysis against known kinase inhibitors underscores the potential of this scaffold in the development of new therapeutic agents.

Future work should focus on the synthesis of a library of derivatives with diverse substitutions at the 7-position and subsequent screening against a panel of kinases to identify potent and selective inhibitors. Structure-activity relationship (SAR) studies will be crucial in guiding the optimization of lead compounds. Furthermore, the amino groups on the pyridine ring could be further functionalized to explore additional vectors for improving pharmacological properties.

References

  • Journal of Materials and Environmental Science.

  • RSC Advances.

  • Bioorganic & Medicinal Chemistry Letters.

  • Bioorganic & Medicinal Chemistry Letters.

  • Molecules.

  • Pharmaceuticals.

  • Scientific Reports.

  • BenchChem.

  • RSC Advances.

  • ResearchGate.

  • Chemical Society Reviews.

  • ResearchGate.

  • Frontiers in Chemistry.

  • Molecules.

  • RSC Advances.

  • Beilstein Journal of Organic Chemistry.

  • Molecules.

  • RSC Advances.

  • PubChem.

  • Organic Chemistry Portal.

  • ResearchGate.

  • STAR Protocols.

  • Modern Research in Catalysis.

Sources

The Strategic Utility of 2,5-Diamino-3-iodopyridine: A Comparative Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate performance of the target molecules. Among the myriad of heterocyclic scaffolds, substituted diaminopyridines have emerged as privileged structures due to their versatile reactivity and their prevalence in biologically active compounds. This guide provides an in-depth technical comparison of 2,5-Diamino-3-iodopyridine, a highly functionalized building block, with alternative synthons, supported by experimental data and protocols to inform rational synthetic design.

Introduction to 2,5-Diamino-3-iodopyridine: A Multifunctional Scaffold

2,5-Diamino-3-iodopyridine is a unique trifunctional pyridine derivative possessing two nucleophilic amino groups at the C2 and C5 positions and a reactive iodine atom at the C3 position. This distinct arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures. The electron-donating nature of the amino groups activates the pyridine ring, while the iodo substituent serves as a versatile handle for various cross-coupling reactions. This combination of features positions 2,5-Diamino-3-iodopyridine as a strategic precursor for the development of novel pharmaceuticals, particularly in the realm of kinase inhibitors and other targeted therapies. Pyridine-based structures are integral to numerous therapeutic agents, finding application as antimicrobial, antiviral, and anticancer agents.[1][2]

Synthesis of 2,5-Diamino-3-iodopyridine: A Comparative Analysis of Synthetic Routes

The efficient synthesis of 2,5-Diamino-3-iodopyridine is paramount for its practical application. A common and effective method involves a two-step sequence starting from 5-nitro-pyridin-2-ylamine.[3] This approach is outlined below and compared with alternative strategies for the synthesis of related diaminohalopyridines.

Recommended Synthetic Protocol for 2,5-Diamino-3-iodopyridine

This synthesis proceeds via an initial iodination of the electron-rich pyridine ring, followed by the reduction of the nitro group to an amine.

Step 1: Iodination of 5-nitro-pyridin-2-ylamine

  • Reaction: 5-nitro-pyridin-2-ylamine is treated with potassium iodate and potassium iodide in the presence of sulfuric acid.

  • Mechanism: In the acidic medium, potassium iodate and potassium iodide react to generate iodine in situ, which then acts as the electrophile for the iodination of the activated pyridine ring.

  • Experimental Conditions: The reaction is typically carried out in water at 100°C for 2 hours.[3]

Step 2: Reduction of 3-iodo-5-nitropyridin-2-ylamine

  • Reaction: The resulting 3-iodo-5-nitropyridin-2-ylamine is then reduced to 2,5-Diamino-3-iodopyridine.

  • Reducing Agent: A common and effective reducing system is iron powder in the presence of ammonium chloride.

  • Experimental Conditions: The reduction is typically performed in a mixture of methanol and water at 80°C for 2 hours.[3]

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis of 2,5-Diamino-3-iodopyridine A 5-nitro-pyridin-2-ylamine B 3-iodo-5-nitropyridin-2-ylamine A->B  1. H2SO4, KIO3, KI  H2O, 100°C, 2h C 2,5-Diamino-3-iodopyridine B->C  2. Fe, NH4Cl  MeOH, H2O, 80°C, 2h

Caption: Synthetic route to 2,5-Diamino-3-iodopyridine.

Comparison with Alternative Synthetic Strategies

The synthesis of halogenated diaminopyridines can be approached through various methods, each with its own advantages and limitations.

Synthetic RouteStarting MaterialKey ReagentsAdvantagesDisadvantagesReference
Iodination-Reduction 5-nitro-pyridin-2-ylamineKIO₃, KI, H₂SO₄; Fe, NH₄ClGood overall yield, readily available starting material.Two-step process.[3]
Direct Halogenation 2-AminopyridineN-Bromosuccinimide (NBS), then I₂High yield for the initial bromination step.Requires multiple steps for di-halogenation and amination.[4][4]
Ammonolysis of Dihalopyridines DichloropyridinesAqueous Ammonia, Copper SaltDirect amination.Often requires harsh conditions and catalyst.[5][5]
Reduction of Nitropyridines 2-Amino-3-nitropyridineIron, AcidA common method for introducing amino groups.Can be laborious and may result in mixtures of isomers.[6][6]

Table 1. Comparison of Synthetic Routes to Halogenated Diaminopyridines.

The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific substitution pattern required. For 2,5-Diamino-3-iodopyridine, the iodination-reduction pathway offers a reliable and efficient approach.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The trifunctional nature of 2,5-Diamino-3-iodopyridine makes it a highly attractive building block for the synthesis of kinase inhibitors. The two amino groups can participate in hydrogen bonding interactions within the ATP-binding site of kinases, while the iodo group provides a handle for introducing further complexity and modulating potency and selectivity through cross-coupling reactions.[7][8]

Strategic Application in Drug Design

The general strategy for utilizing 2,5-Diamino-3-iodopyridine in the synthesis of kinase inhibitors involves a series of selective functionalizations of its three reactive sites.

Diagram of a Generalized Synthetic Strategy for Kinase Inhibitors:

G cluster_kinase_inhibitor Generalized Kinase Inhibitor Synthesis A 2,5-Diamino-3-iodopyridine B Protected Intermediate A->B Selective Protection of one Amino Group C Cross-Coupled Product B->C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) D Final Kinase Inhibitor C->D Deprotection and/or Functionalization of the Second Amino Group

Caption: General synthetic approach for kinase inhibitors.

Comparative Advantage over Other Building Blocks

Compared to other diaminopyridine derivatives, 2,5-Diamino-3-iodopyridine offers distinct advantages for the synthesis of kinase inhibitors.

Building BlockKey FeaturesAdvantages for Kinase Inhibitor SynthesisPotential Limitations
2,5-Diamino-3-iodopyridine Two amino groups, one iodo groupAllows for sequential and selective functionalization; iodo group is highly reactive in cross-coupling.Synthesis requires a two-step process.
2,6-Diaminopyridine Two amino groupsSymmetrical molecule, useful for certain scaffolds.Lacks a handle for straightforward cross-coupling.
2-Amino-5-bromopyridine One amino group, one bromo groupCommercially available, used in some kinase inhibitor syntheses.Less functionalized, requiring additional steps to introduce the second amino group.
2-Amino-5-bromo-3-iodopyridine One amino group, one bromo, one iodo groupImportant intermediate for tyrosine kinase inhibitors.[4]Lacks the second amino group present in the target scaffold.

Table 2. Comparison of Diaminopyridine Building Blocks for Kinase Inhibitor Synthesis.

The presence of the iodine atom in 2,5-Diamino-3-iodopyridine is a key differentiator, as iodine is generally more reactive than bromine or chlorine in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[9][10] This enhanced reactivity can lead to higher yields and milder reaction conditions.

Experimental Protocols

Detailed Protocol for the Synthesis of 2,5-Diamino-3-iodopyridine

Materials:

  • 5-nitro-pyridin-2-ylamine

  • Sulfuric acid (concentrated)

  • Potassium iodate (KIO₃)

  • Potassium iodide (KI)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Deionized water (H₂O)

Step 1: Synthesis of 3-iodo-5-nitropyridin-2-ylamine [3]

  • In a round-bottom flask, dissolve 5-nitro-pyridin-2-ylamine in water.

  • Carefully add concentrated sulfuric acid to the solution.

  • Add a solution of potassium iodate and potassium iodide in water dropwise to the reaction mixture.

  • Heat the mixture to 100°C and stir for 2 hours.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

  • Filter the precipitate, wash with cold water, and dry to obtain 3-iodo-5-nitropyridin-2-ylamine.

Step 2: Synthesis of 2,5-Diamino-3-iodopyridine [3]

  • To a suspension of 3-iodo-5-nitropyridin-2-ylamine in a mixture of methanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to 80°C and stir for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-Diamino-3-iodopyridine.

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • 2,5-Diamino-3-iodopyridine (or a protected derivative)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[9]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME)

Procedure:

  • In a reaction vessel, combine the protected 2,5-Diamino-3-iodopyridine, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Conclusion

2,5-Diamino-3-iodopyridine stands out as a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique trifunctional nature, combining two nucleophilic amino groups with a reactive iodo handle, provides a powerful platform for the efficient construction of diverse molecular scaffolds, particularly in the field of kinase inhibitors. The synthetic route via iodination and subsequent reduction of 5-nitro-pyridin-2-ylamine is a reliable method for its preparation. When compared to other diaminopyridine derivatives, the presence of the highly reactive iodine atom offers a significant advantage for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This guide provides the necessary technical information and experimental protocols to empower researchers to strategically incorporate 2,5-Diamino-3-iodopyridine into their synthetic endeavors, accelerating the discovery and development of novel therapeutics and advanced materials.

References

  • [Referenced article on the use of pyridine scaffolds in medicinal chemistry].
  • Li, X., Dong, X., Shu, X., Yu, Y., Wang, Y., & Zhang, Y. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology, 4(6), 55-58.
  • Process for the synthesis of diaminopyridine and related compounds. (2009). Google Patents.
  • [Referenced article on the synthesis of diaminopiperidine deriv
  • [Referenced article on the synthesis of diaminopyridines].
  • 2,3-diaminopyridine. Organic Syntheses Procedure. Retrieved from [URL for Organic Syntheses Procedure]
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC.
  • 3-iodopyridine-2,5-diaMine. LookChem.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Deriv
  • [Referenced article on the synthesis of kinase inhibitors using 6-Amino-3-chloropyridazine].
  • [Referenced article on the synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles].
  • A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. Benchchem.
  • [Referenced patent on the synthesis of diaminopyridine and rel
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2011). PMC - NIH.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate.
  • [Referenced article on the synthesis and evaluation of novel 1,2,6-Thiadiazinone Kinase Inhibitors].
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • [Referenced article on 2-Amino-3-iodopyridine
  • [Referenced article on advances in synthesis, medicinal properties and biomedical applications of Pyridine Deriv
  • [Referenced article on Palladium Supported on Bioinspired Materials as C
  • [Referenced article on Design Principles and Applications of Fluorescent Kinase Inhibitors].
  • [Referenced article on the Synthesis of Deriv

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diamino-3-iodopyridine
Reactant of Route 2
2,5-Diamino-3-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.